N~1~-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide
Description
N~1~-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxyphenyl group and a methylphenoxy group attached to a benzamide core
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-3-26-22-10-5-4-9-21(22)24-23(25)19-13-11-18(12-14-19)16-27-20-8-6-7-17(2)15-20/h4-15H,3,16H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDBMQPAYCWWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-[(3-methylphenoxy)methyl]benzoic acid with an appropriate amine, such as 2-ethoxyaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
N~1~-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It can influence signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide
- N-(2-ethoxyphenyl)-4-[(4-methylphenoxy)methyl]benzamide
- N-(2-ethoxyphenyl)-4-[(3-chlorophenoxy)methyl]benzamide
Uniqueness
N~1~-(2-Ethoxyphenyl)-4-[(3-methylphenoxy)methyl]benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability, while the methylphenoxy group contributes to its pharmacological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
